molecular formula C8H14N2O B13213660 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13213660
M. Wt: 154.21 g/mol
InChI Key: UOYAAMWAJPWIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a saturated, fused bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a versatile molecular framework that serves as a key synthetic intermediate for the development of more complex polyheterocyclic structures. The core pyrrolo[3,4-b]pyridine structure is recognized as a privileged aza-analogue of isoindolin-1-one, a motif found in numerous biologically active compounds . Research highlights the substantial potential of this scaffold in anticancer agent development. Specifically, derivatives of pyrrolo[3,4-b]pyridin-5-one have demonstrated promising in vitro cytotoxic effects against challenging breast cancer cell lines, including triple-negative MDA-MB-231, with one study identifying a lead compound exhibiting an IC50 value of 14.85 µM . Further investigations have also shown activity against human epithelial cervical carcinoma cell lines (SiHa, HeLa, CaSki) . The synthetic utility of this scaffold is exemplified by its role in multicomponent reaction strategies, such as the Ugi-Zhu reaction coupled with a cascade aza Diels-Alder cycloaddition, enabling efficient, one-pot construction of complex molecules with high atom economy . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H14N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h6-7,9H,2-5H2,1H3

InChI Key

UOYAAMWAJPWIIL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(C1=O)CCCN2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • The synthesis often begins with pyridine-2,3-dicarboxylic acid derivatives or related anhydrides.
  • Reaction with amines such as benzyl amine forms N-benzyl-2,3-pyridine dicarboxamide intermediates.
  • Reduction of the pyridine ring and amide groups leads to octahydropyrrolo[3,4-b]pyridine derivatives with ketone functionalities.

Optical Resolution and Enzymatic Hydrolysis

  • Optical purity is crucial; enzymatic hydrolysis using lipase or esterase selectively hydrolyzes racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate to yield optically enriched intermediates.
  • The desired stereoisomer (e.g., (2S,3R) intermediate) is isolated by extraction with organic solvents and pH adjustments (using strong bases like 30% sodium hydroxide and acids like aqueous hydrochloric acid).
  • This step achieves enantiomeric purity greater than 99%, avoiding the need for conventional resolution agents.

Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediates

  • The optically pure intermediate undergoes acid-catalyzed cyclization under reflux with strong acids (e.g., aqueous hydrochloric acid) for 2-4 hours.
  • Subsequent reaction with condensing agents such as anhydrides forms bicyclic hexahydrofuro[3,4-b]pyridine-5,7-dione intermediates.

Final Reduction and Deprotection to Target Compound

  • The hexahydrofuro[3,4-b]pyridine-5,7-dione intermediate is converted to the target octahydro-pyrrolo[3,4-b]pyridine via a sequence of steps:
    • Treatment in inert solvents (e.g., toluene) at 70-100°C.
    • Acid reflux (hydrochloric acid) for 4-10 hours.
    • Reduction with strong hydride reagents such as lithium aluminum hydride (LiAlH4).
  • Protective groups such as benzyl amine derivatives may be used and subsequently removed during these steps.

Alternative and Novel Synthetic Approaches

One-Pot Synthesis

  • A convenient one-pot procedure combines condensation of acetamides with amines followed by acid-mediated cyclization.
  • This method circumvents isolation of intermediates, improving overall yields and simplifying the process.
  • For example, condensation of acetamide derivatives with amines yields enaminone intermediates, which upon heating in an acetic acid/hydrochloric acid mixture form the pyrrolo[3,4-b]pyridin-5-one scaffold efficiently.

Use of Chiral Auxiliaries and Chelating Agents

  • Chiral auxiliaries such as naproxen and L-proline have been employed to enhance enantioselectivity during reduction steps.
  • Palladium-catalyzed reductions in the presence of these auxiliaries yield enantiomerically enriched products.
  • Recovery and reuse of chiral auxiliaries like naproxen have been demonstrated, improving cost-effectiveness.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Notes
Formation of dicarboxamide Pyridine-2,3-dicarboxylic anhydride + benzyl amine Room temp to reflux Several hours Intermediate for ring closure
Pyridine ring reduction Catalytic hydrogenation with Pd + chiral auxiliary (L-proline or naproxen) Room temp to 50°C Hours Stereoselective reduction
Enzymatic hydrolysis Lipase or esterase Mild aqueous conditions Several hours Optical resolution, >99% ee
Acid-catalyzed cyclization Aqueous HCl reflux 70-100°C 2-4 hours Formation of hexahydrofuro intermediate
Condensation with anhydride Anhydride (e.g., acetic anhydride) Room temp to reflux Hours Forms bicyclic diketone
Final reduction and deprotection LiAlH4 in inert solvent (e.g., toluene) 50-100°C 4-10 hours Yields final octahydro-pyrrolo compound

Analytical Characterization and Purity

  • Proton and carbon-13 nuclear magnetic resonance spectroscopy (NMR) confirm structural integrity of intermediates and final product.
  • Infrared spectroscopy (IR) verifies functional groups such as ketones.
  • Chiral high-performance liquid chromatography (HPLC) assesses enantiomeric excess.
  • Polarimetry measures optical rotation to confirm stereochemistry.
  • Single-crystal X-ray crystallography has been used to unequivocally confirm the bicyclic structure.

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The methyl group at position 6 undergoes alkylation and nucleophilic substitution. Methylating agents like methyl iodide or dimethyl sulfate facilitate further functionalization.

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C, 12h6-Ethyl derivative78%
Benzyl bromideToluene, 80°C, 20minN-Benzylated analog96%
Allyl chlorideEt₃N, THF, rt, 6hAllyl-substituted product65%

Alkylation typically occurs at the pyrrolidine nitrogen due to its lower steric hindrance compared to the pyridine-like nitrogen.

Hydrogenation and Ring-Opening Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine system, enhancing conformational flexibility for drug design:

6 Methyl pyrrolopyridinone50 psi H2Pd C EtOHSaturated analog\text{6 Methyl pyrrolopyridinone}\xrightarrow[\text{50 psi H}_2]{\text{Pd C EtOH}}\text{Saturated analog}

Catalyst Pressure Time Conversion
Pd/C (10%)50 psi4h>95%
Raney Ni30 psi6h82%

Ring-opening via acid hydrolysis (HCl, reflux) yields linear diamines, useful for polymer synthesis.

Cycloaddition and Multicomponent Reactions

The compound participates in microwave-assisted Ugi-Zhu reactions to form polyheterocycles :

text
6-Methyl-pyrrolopyridinone + Aldehyde + Amine + Isocyanide → Pyrrolo[3,4-b]pyridin-5-one derivatives
Catalyst Solvent Temp Yield Range
Yb(OTf)₃Toluene100°C20–92%
Sc(OTf)₃DCE80°C45–85%

Aza-Diels-Alder reactions with dienophiles like maleic anhydride form six-membered rings fused to the pyrrolidine system .

Enzymatic and Stereoselective Transformations

Lipase-mediated resolutions achieve >99% enantiomeric excess in stereoisomer synthesis :

Enzyme Substrate ee (%) Application
CAL-B lipaseRacemic dialkyl ester99.5Antibiotic intermediates
Esterase from B. subtilisAcetylated derivative98.2Chiral catalyst synthesis

Stereochemical outcomes depend on the enzyme’s active site geometry and solvent polarity .

Solvent and Catalyst Effects on Reactivity

Solvent choice critically impacts reaction efficiency:

Reaction Type Optimal Solvent Catalyst Rate Enhancement
AlkylationTolueneNone3× vs. DMF
Ugi-ZhuTolueneYb(OTf)₃5× vs. THF
HydrogenationEthanolPd/C2× vs. MeOH

Polar aprotic solvents like DMF accelerate nucleophilic substitutions but may reduce stereoselectivity in enzymatic steps .

This compound’s versatility in alkylation, cycloaddition, and stereoselective reactions makes it invaluable for constructing complex pharmacophores. Recent advances in enzymatic resolutions and microwave-assisted syntheses have significantly improved yields and enantiopurity .

Scientific Research Applications

6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrrolo[3,4-b]pyridin-5-one core is highly versatile, allowing substitutions at positions 2, 3, 6, and 5. Key analogs and their differences are summarized below:

Compound Name Substituents/Modifications Key Features
6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one 6-methyl; octahydro (fully saturated) Enhanced rigidity, potential for improved metabolic stability .
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one 6-phenyl; partial saturation (dihydro) Aromatic phenyl group may enhance π-π stacking interactions with targets .
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl) analog Thiophene rings at 6 and 7 positions Thiophene as a bioisostere for benzene; improved CNS permeability .
6-Triazolylmethyl-pyrrolo[3,4-b]pyridin-5-one 6-triazolylmethyl Click chemistry-enabled modifications for targeted drug delivery .

Key Observations :

  • Saturation Level : The octahydro derivative (full saturation) likely exhibits higher metabolic stability compared to dihydro or unsaturated analogs due to reduced susceptibility to oxidation .
  • Substituent Effects : Methyl groups (e.g., 6-methyl) enhance lipophilicity, whereas aromatic substituents (e.g., phenyl, thiophene) improve target binding via hydrophobic or π-π interactions .

Pharmacological Activity

Pyrrolo[3,4-b]pyridin-5-ones exhibit diverse biological activities, influenced by substituents:

Compound Class Biological Activity Mechanism/Notes
Anticancer Agents IC₅₀ = 2.1–8.4 μM (HeLa, SiHa cells) Morpholino and benzyl substituents enhance cytotoxicity .
Antidiabetic Agents DPP-4 inhibition (e.g., BMS-767778) Methyl and aryl groups optimize binding to DPP-4 .
CB2 Receptor Ligands High affinity (Ki < 50 nM) Pyrazolo[3,4-b]pyridin-6-one analogs show selectivity via hybrid design .

Physicochemical Properties

Property 6-Methyl-Octahydro Derivative (Predicted) 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Molecular Weight ~220 g/mol 134.14 g/mol
Melting Point >250°C (estimated) 204°C
LogP ~1.8 (moderate lipophilicity) ~1.2
Solubility Low in water; soluble in DMSO Insoluble in water; soluble in ethanol

Biological Activity

6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 760177-75-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is C8H14N2OC_8H_{14}N_2O, with a molecular weight of 154.21 g/mol. The structure features a saturated pyrrolopyridine framework, which is significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrrolopyridines exhibit significant anticancer activity. For instance, studies have shown that compounds related to 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one can inhibit cell proliferation in various human tumor cell lines, including HeLa and HCT116 cells. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs), critical regulators in the cell cycle.

Compound Cell Line IC50 (µM) Mechanism of Action
6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-oneHeLa0.36CDK2 inhibition
6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-oneHCT1161.8CDK9 inhibition

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The structural features of the compound allow it to cross the blood-brain barrier, enhancing its efficacy as a CNS-active agent.

The biological activity of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is primarily attributed to its ability to bind to specific targets within the cell:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound shows selective inhibition against CDK2 and CDK9, which are essential for cell cycle progression.
  • Modulation of Neurotransmitter Receptors : Preliminary studies suggest that it may influence receptors involved in neurotransmission, thereby providing neuroprotective effects.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal highlighted the anticancer potential of derivatives based on the pyrrolopyridine scaffold. The study demonstrated that these compounds could significantly reduce tumor growth in xenograft models.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. Results indicated that treatment with these derivatives improved cognitive function and reduced amyloid plaque accumulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, and how can substituent diversity be achieved?

  • The compound is typically synthesized via condensation reactions of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines, enabling the introduction of alkyl, aryl, or heteroaryl substituents . Microwave-assisted multicomponent reactions (MCRs), such as Ugi-3CR followed by aza-Diels-Alder or click chemistry, are also effective for generating triazolylmethyl derivatives . To maximize substituent diversity, use commercially available amines and optimize solvent systems (e.g., ethanol or DMF) and reaction temperatures (80–120°C).

Q. Which spectroscopic and crystallographic methods are critical for characterizing pyrrolo[3,4-b]pyridin-5-one derivatives?

  • 1H/13C NMR identifies tautomeric equilibria in solution (e.g., keto-enol forms) . High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Single-crystal X-ray diffraction is essential for unambiguous structural confirmation, particularly to resolve stereochemistry in octahydro derivatives . For intermediates like Zopiclone-related impurities, HPLC with UV detection (λ = 254 nm) and ammonium acetate buffer (pH 6.5) is recommended for purity analysis .

Q. What biological activities are associated with the pyrrolo[3,4-b]pyridin-5-one scaffold, and how can researchers design assays to evaluate these properties?

  • The scaffold exhibits antidiabetic (DPP-4 inhibition) , anti-epileptic , and potential anticancer activity. To assess DPP-4 inhibition, use fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme assays with human recombinant DPP-4 and IC50 determination. For anti-epileptic screening, employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Prioritize derivatives with electron-withdrawing substituents (e.g., chloro or fluoro groups) for enhanced bioactivity .

Advanced Research Questions

Q. How can tautomeric equilibria of pyrrolo[3,4-b]pyridin-5-one derivatives impact experimental data interpretation?

  • Tautomerism (e.g., keto-enol or lactam-lactim forms) can lead to discrepancies in NMR chemical shifts and reactivity. To mitigate this, conduct variable-temperature NMR studies (VT-NMR) in DMSO-d6 or CDCl3 to monitor equilibrium shifts . In biological assays, tautomerism may affect binding affinity; use computational tools (e.g., DFT calculations) to predict dominant tautomers and validate with X-ray crystallography .

Q. What strategies resolve contradictions in synthetic yields when employing different multicomponent reactions (MCRs)?

  • Discrepancies in yields between condensation-based and MCR-based methods often arise from steric hindrance or electronic effects of substituents. For example, bulky aryl groups may reduce efficiency in Ugi-Zhu reactions due to slower imine formation. To optimize:

  • Screen catalysts (e.g., Sc(OTf)3 for aza-Diels-Alder steps) .
  • Use microwave irradiation to accelerate reaction kinetics .
  • Employ design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity).

Q. How can researchers design pyrrolo[3,4-b]pyridin-5-one derivatives for selective binding to therapeutic targets like DPP-4 or M4 muscarinic receptors?

  • For DPP-4 inhibitors : Introduce hydrophobic substituents (e.g., benzyl or chlorophenyl groups) at the 6-position to enhance interactions with the S1 pocket .
  • For M4 receptor allosteric modulators : Decorate the C-sp2 positions with hydrogen-bond acceptors (e.g., morpholino or triazolyl groups) to improve binding .
  • Validate selectivity via radioligand displacement assays (e.g., [3H]-N-methylscopolamine for M4 receptors) .

Q. What are the challenges in scaling up lab-scale syntheses of 6-methyl-octahydro derivatives, and how can they be addressed?

  • Key issues include low yields in cyclization steps and racemization in octahydro systems. Solutions:

  • Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
  • Employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to retain stereochemical integrity .
  • Monitor reaction progress in real-time using inline FTIR or PAT (Process Analytical Technology).

Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC50 values across studies), verify compound purity (>95% by HPLC) and reassess assay conditions (e.g., buffer pH, enzyme lot variability) .
  • Synthetic Optimization : For sterically hindered derivatives, replace traditional heating with ultrasound-assisted synthesis to improve reaction homogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.